Phosphoramidic acid, phenyl-, dibutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoramidic acid, phenyl-, dibutyl ester is an organic compound with the molecular formula C14H22NO3P It is a type of phosphoramidate ester, which is characterized by the presence of a phosphorus atom bonded to an oxygen atom and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoramidic acid, phenyl-, dibutyl ester can be synthesized through the reaction of phenylphosphorodichloridate with dibutylamine. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphoramidic acid, phenyl-, dibutyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of phosphoric acid derivatives and alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions where the amide group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves water and either an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) as catalysts.
Substitution: Common nucleophiles include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.
Oxidation and Reduction: Specific oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., lithium aluminum hydride) may be used.
Major Products Formed
Hydrolysis: Produces phosphoric acid derivatives and butanol.
Substitution: Results in the formation of new phosphoramidate esters with different substituents.
Oxidation and Reduction: Leads to various oxidized or reduced forms of the compound, depending on the reagents used.
Scientific Research Applications
Phosphoramidic acid, phenyl-, dibutyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphoramidate bonds.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease processes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which phosphoramidic acid, phenyl-, dibutyl ester exerts its effects involves the interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction often involves the formation of a covalent bond between the phosphorus atom and a nucleophilic residue in the enzyme, leading to the inhibition of its catalytic activity.
Comparison with Similar Compounds
Phosphoramidic acid, phenyl-, dibutyl ester can be compared with other similar compounds, such as:
Phosphoramidic acid, phenyl-, diphenyl ester: Similar structure but with phenyl groups instead of butyl groups.
Phosphoramidic acid, phenyl-, diethyl ester: Contains ethyl groups instead of butyl groups.
Phosphoramidic acid, phenyl-, dimethyl ester: Contains methyl groups instead of butyl groups.
Uniqueness
The uniqueness of this compound lies in its specific ester groups, which influence its reactivity and interactions with other molecules. The butyl groups provide a balance between hydrophobicity and steric hindrance, making it suitable for various applications in chemistry and biology.
Properties
CAS No. |
13024-84-5 |
---|---|
Molecular Formula |
C14H24NO3P |
Molecular Weight |
285.32 g/mol |
IUPAC Name |
N-dibutoxyphosphorylaniline |
InChI |
InChI=1S/C14H24NO3P/c1-3-5-12-17-19(16,18-13-6-4-2)15-14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3,(H,15,16) |
InChI Key |
IORDJEXCQVLCGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(NC1=CC=CC=C1)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.